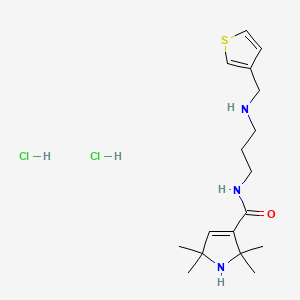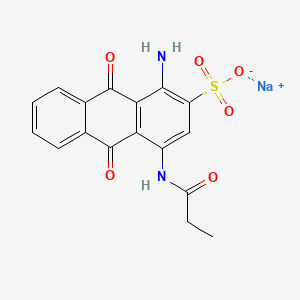
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-amino-9,10-dihidro-9,10-dioxo-4-((1-oxopropil)amino)antraceno-2-sulfonato de sodio es un compuesto orgánico complejo con una estructura única. Se caracteriza por la presencia de un núcleo de antraceno, que es un hidrocarburo aromático policíclico, sustituido con varios grupos funcionales, incluido un grupo amino, un grupo sulfonato y un grupo propionilamino. Este compuesto es conocido por sus diversas aplicaciones en la investigación científica y la industria debido a sus distintas propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-amino-9,10-dihidro-9,10-dioxo-4-((1-oxopropil)amino)antraceno-2-sulfonato de sodio normalmente implica múltiples pasos. El material de partida es a menudo antraceno, que se somete a una serie de reacciones que incluyen sulfonación, nitración, reducción y acilación para introducir los grupos funcionales necesarios. El paso final implica la introducción del ion sodio para formar la sal de sodio. Las condiciones de reacción generalmente requieren temperaturas controladas y el uso de catalizadores específicos para asegurar que se obtenga el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se escala utilizando reactores grandes y procesos de flujo continuo. El uso de sistemas automatizados garantiza un control preciso sobre las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El proceso industrial también implica pasos de purificación rigurosos para eliminar cualquier impureza y subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-amino-9,10-dihidro-9,10-dioxo-4-((1-oxopropil)amino)antraceno-2-sulfonato de sodio se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para alterar el estado de oxidación del compuesto, afectando su reactividad y propiedades.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden introducir una variedad de grupos funcionales, lo que lleva a derivados con diferentes propiedades y aplicaciones.
Aplicaciones Científicas De Investigación
El 1-amino-9,10-dihidro-9,10-dioxo-4-((1-oxopropil)amino)antraceno-2-sulfonato de sodio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales debido a sus propiedades de color estable y vibrante.
Mecanismo De Acción
El mecanismo de acción del 1-amino-9,10-dihidro-9,10-dioxo-4-((1-oxopropil)amino)antraceno-2-sulfonato de sodio implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías involucradas en su mecanismo de acción son complejas y dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
Sal sódica del ácido bromamínico: Similar en estructura pero contiene un átomo de bromo.
1-amino-4-((3,5-bis((cloroacetil)amino)metil)-2,4,6-trimetilfenil)amino)-9,10-dihidro-9,10-dioxoantraceno-2-sulfonato de sodio: Contiene grupos cloroacetil adicionales.
Singularidad
El 1-amino-9,10-dihidro-9,10-dioxo-4-((1-oxopropil)amino)antraceno-2-sulfonato de sodio es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su versatilidad para someterse a varias reacciones químicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso tanto en la investigación como en la industria.
Propiedades
Número CAS |
94349-50-5 |
|---|---|
Fórmula molecular |
C17H13N2NaO6S |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
sodium;1-amino-9,10-dioxo-4-(propanoylamino)anthracene-2-sulfonate |
InChI |
InChI=1S/C17H14N2O6S.Na/c1-2-12(20)19-10-7-11(26(23,24)25)15(18)14-13(10)16(21)8-5-3-4-6-9(8)17(14)22;/h3-7H,2,18H2,1H3,(H,19,20)(H,23,24,25);/q;+1/p-1 |
Clave InChI |
JHAHDCPFQOBOIT-UHFFFAOYSA-M |
SMILES canónico |
CCC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



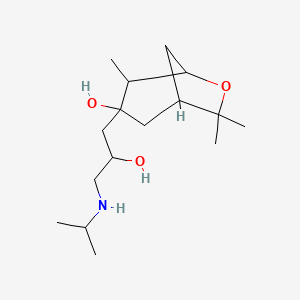
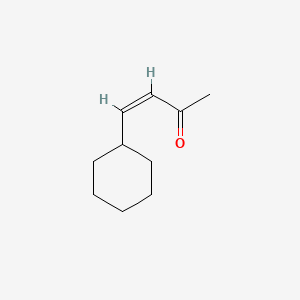
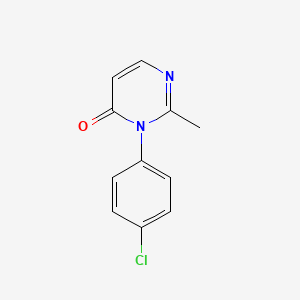

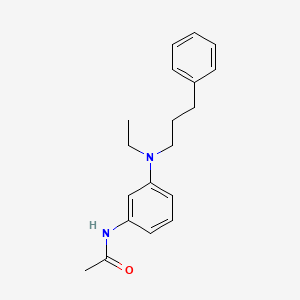

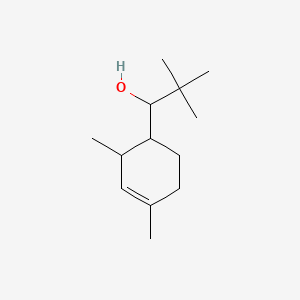

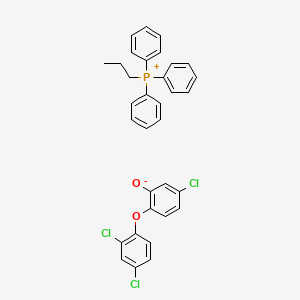


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)
